molecular formula C11H14IN3O B15293129 1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine

1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine

Cat. No.: B15293129
M. Wt: 331.15 g/mol
InChI Key: QARUNSFNDPAZAI-UHFFFAOYSA-N
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Description

1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H14IN3O and a molecular weight of 331.15 g/mol . This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further substituted with a 5-iodopyridin-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions, affecting the compound’s reactivity and properties.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-4-(5-Iodopyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Acetyl-4-(2-Pyridinyl)piperazine: Lacks the iodine atom, resulting in different reactivity and properties.

    1-Acetyl-4-(4-Iodopyridin-2-yl)piperazine: The iodine atom is positioned differently, affecting the compound’s chemical behavior.

    1-Benzyl-4-(5-Iodopyridin-2-yl)piperazine: The acetyl group is replaced with a benzyl group, altering its interactions and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14IN3O

Molecular Weight

331.15 g/mol

IUPAC Name

1-[4-(5-iodopyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H14IN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3

InChI Key

QARUNSFNDPAZAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)I

Origin of Product

United States

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